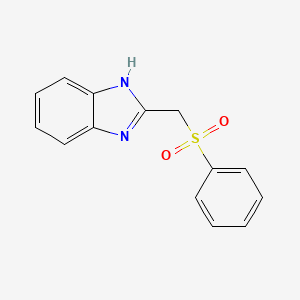

2-Benzenesulfonylmethyl-1H-benzoimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

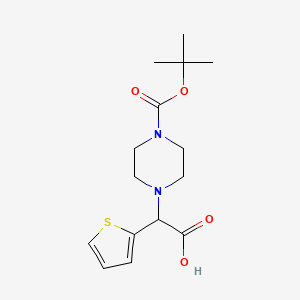

2-Benzenesulfonylmethyl-1H-benzoimidazole is a derivative of benzoimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This compound is part of a broader class of benzoimidazole derivatives that have been extensively studied due to their diverse biological activities, including antimicrobial and antitumor properties. The benzenesulfonylmethyl group attached to the benzoimidazole core structure is expected to influence the compound's physical, chemical, and biological characteristics .

Synthesis Analysis

The synthesis of benzoimidazole derivatives can be achieved through various methods. For instance, the synthesis of 4-[1-(substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids involves the reaction of substituted aryl/alkyl carbonyl groups with benzoimidazol-2-yl groups . Another approach includes the reaction of benzenesulfonyl derivatives of benzoimidazol-2-ylamine with different reagents under monitored conditions, as described in the synthesis of N-(1-benzenesulfonyl-1,3-dihydrobenzoimidazol-2-ylidene)benzenesulfonamide . Additionally, the use of p-toluenesulfonic acid has been reported to promote the synthesis of benzimidazoles from diacylated precursors .

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives can be elucidated using X-ray diffraction analysis. For example, the crystal and molecular structures of certain benzenesulfonyl benzoimidazole derivatives have been determined, revealing the presence of strong conjugative effects between the imido groups and the imidazolic rings, as well as weak intramolecular CH···O hydrogen bonding interactions that could influence molecular conformations . Quantum mechanical calculations, such as DFT, can also provide insights into the energies, geometries, vibrational wavenumbers, and NMR of these compounds .

Chemical Reactions Analysis

Benzoimidazole derivatives can undergo various chemical reactions. For instance, the synthesis of 2-benzylthio-4-chlorobenzenesulfonamide derivatives involves the reaction of potassium salts with aminophenols, amino thiophenol, and o-phenylenediamines . The use of electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been employed to synthesize 2-aminobenzimidazole derivatives . Moreover, the solid-state zwitterionic tautomerization of certain benzimidazole derivatives has been observed, which is a unique chemical behavior that can be studied using spectroscopic techniques and DFT calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Benzenesulfonylmethyl-1H-benzoimidazole and related derivatives can be characterized by various spectroscopic techniques, including FTIR, NMR, and single crystal X-ray diffraction. These techniques, along with theoretical calculations, can confirm the molecular structure and provide information on the vibrational frequencies and NMR chemical shifts. The biological activities of these compounds, such as their antimicrobial and antitumor effects, are also important aspects of their chemical properties, as they can be indicative of the drug-likeness behavior of the synthesized molecules .

Scientific Research Applications

Antimicrobial Activity : Several studies have synthesized derivatives of benzoimidazole, demonstrating significant antimicrobial properties. For example, Yadav et al. (2010) synthesized a series of benzenesulfonic acids with benzoimidazole moiety, showing notable antimicrobial activity. This was attributed to the topological and electronic parameters of the compounds (Yadav et al., 2010). Similarly, Desai et al. (2014) constructed new compounds containing benzoimidazole, which were effective against various bacteria and fungi (Desai et al., 2014).

Catalysis and Synthesis Applications : The ligand properties of benzoimidazole derivatives have been explored in catalysis. Kabir et al. (2010) presented 2-Pyridin-2-yl-1H-benzoimidazole as an effective ligand for copper-catalyzed cross-coupling reactions, highlighting its versatility and efficiency in facilitating such reactions (Kabir et al., 2010).

Materials Science : In the field of materials science, Huang et al. (2004) synthesized new benzoimidazoles that were used in phosphorescent iridium complexes. These complexes exhibited high phosphorescence and were used in light-emitting devices, indicating their potential in electronic applications (Huang et al., 2004).

Anticancer Research : The anticancer potential of benzoimidazole-based compounds has also been studied. Zhao et al. (2015) reported on Zn(II) complexes with benzimidazole-based derivatives, which showed significant cytotoxic properties against carcinoma cells (Zhao et al., 2015).

Neurological Research : A study by Zhao et al. (2020) utilized a benzoimidazole-type ligand in coordination polymers for potential applications in Alzheimer's disease treatment. This research highlights the broad applicability of benzoimidazole derivatives in various medical fields (Zhao et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 2-Benzenesulfonylmethyl-1H-benzoimidazole are currently unknown . This compound is a unique chemical provided for early discovery researchers

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Benzenesulfonylmethyl-1H-benzoimidazole is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetics.

Result of Action

The molecular and cellular effects of 2-Benzenesulfonylmethyl-1H-benzoimidazole’s action are yet to be determined . Once the targets and mode of action are known, it will be possible to describe these effects in detail.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information on 2-benzenesulfonylmethyl-1h-benzoimidazole’s targets and mode of action, it’s difficult to discuss how environmental factors might influence its activity .

properties

IUPAC Name |

2-(benzenesulfonylmethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c17-19(18,11-6-2-1-3-7-11)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUPWJMSALRLRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368364 |

Source

|

| Record name | 2-[(Benzenesulfonyl)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzenesulfonylmethyl-1H-benzoimidazole | |

CAS RN |

21094-70-2 |

Source

|

| Record name | 2-[(Benzenesulfonyl)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid](/img/structure/B1332937.png)

![Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1332941.png)